Enantiomeric Purity Achievement in Biocatalytic Synthesis
A biocatalytic route using enoate reductases (OYE family) produces (S)-2-bromobutanoic acid with high enantiomeric purity. This process provides a defined, high-purity chiral intermediate, which is critical for the stereocontrolled synthesis of downstream active pharmaceutical ingredients (APIs) [1]. This level of stereocontrol is not achievable when starting from a racemic mixture without a dedicated resolution step.
| Evidence Dimension | Enantiomeric Excess (ee%) |
|---|---|
| Target Compound Data | 97% |
| Comparator Or Baseline | Racemic (±)-2-bromobutanoic acid (ee = 0%) |
| Quantified Difference | 97% absolute difference in enantiomeric purity |
| Conditions | Baker's yeast fermentation of methyl (Z)-2-bromocrotonate |
Why This Matters
This quantifies the advantage of procuring the pre-synthesized (S)-enantiomer, eliminating the need for a downstream chiral resolution step that would incur additional cost, time, and yield loss.
- [1] Brenna, E., Gatti, F. G., Manfredi, A., Monti, D., & Parmeggiani, F. (2011). Enoate Reductase-Mediated Preparation of Methyl (S)-2-Bromobutanoate, a Useful Key Intermediate for the Synthesis of Chiral Active Pharmaceutical Ingredients. Organic Process Research & Development, 16(2), 262–268. View Source
